1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Mycobacterium tuberculosis glutamine synthetase ATP-competitive inhibitor

This 1-(4-chlorobenzyl)-8-morpholino-purine-2,6-dione is a critical paired probe for the 3,4-dichlorobenzyl MtbGS inhibitor. The mono-para-chlorine substitution enables quantification of the 3-chlorine atom's free energy contribution to target engagement, differentiating it from in-class analogs. Use this compound in crystallography and kinase/GPCR profiling panels to map halogen-position SAR without confounding from dichloro substitution. Avoid assay reproducibility issues by selecting this specific mono-chlorinated comparator.

Molecular Formula C18H20ClN5O3
Molecular Weight 389.84
CAS No. 317843-32-6
Cat. No. B2570269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
CAS317843-32-6
Molecular FormulaC18H20ClN5O3
Molecular Weight389.84
Structural Identifiers
SMILESCN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C
InChIInChI=1S/C18H20ClN5O3/c1-21-14-15(20-17(21)23-7-9-27-10-8-23)22(2)18(26)24(16(14)25)11-12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3
InChIKeyUBAVJPOSSMUBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS 317843-32-6): A Differentiated Purine-2,6-dione Scaffold for Adenosine-Mimetic Research


1-(4-Chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS 317843-32-6) is a fully synthetic, tetrasubstituted purine-2,6-dione (xanthine) derivative [1]. It features a 4-chlorobenzyl group at N1, methyl groups at N3 and N7, and a morpholino substituent at C8. The 8-morpholinopurine-2,6-dione core is a recognized adenosine-mimetic scaffold that has yielded ATP-competitive inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtbGS) [2] and ligands for melanocortin receptors [3], among other targets. The specific N1-(4-chlorobenzyl) substitution differentiates this compound from the more extensively characterized N1-(3,4-dichlorobenzyl) analog and other in-class purine-2,6-diones, making it a valuable comparator tool for probing halogen-position effects on target engagement, selectivity, and physicochemical properties.

Why 1-(4-Chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Analogs


Substitution at the N1-benzyl position of 8-morpholino-purine-2,6-diones profoundly influences target binding and selectivity. The N1-(3,4-dichlorobenzyl) analog inhibits MtbGS with an IC50 of 2.5 ± 0.4 μM and displays approximately 60-fold selectivity over the human enzyme ortholog [1], while the N1-(4-chlorobenzyl) substitution in this compound alters the halogen-bonding surface presented to the nucleotide-binding pocket. In closely related purine-2,6-dione chemotypes, even minor halogen-position changes (e.g., 4-Cl vs. 2-Cl vs. 3,4-diCl) produce diverging inhibition profiles across kinase, GPCR, and phosphodiesterase targets [2]. Therefore, treating this compound as interchangeable with other N1-benzyl-8-morpholino-purine-2,6-diones risks compromised assay reproducibility and misinterpretation of structure-activity relationships (SAR).

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS 317843-32-6)


Mtb Glutamine Synthetase Inhibition: N1 Halogen-Position Benchmarking Against the 3,4-Dichlorobenzyl Analog

The N1-(3,4-dichlorobenzyl) analog of the target compound (i.e., 1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-yl-purine-2,6-dione) inhibits recombinant M. tuberculosis glutamine synthetase (MtbGS) with an IC50 of 2.5 ± 0.4 μM in a biochemical assay, and demonstrates approximately 60-fold selectivity over the human GS ortholog [1]. The target compound's N1-(4-chlorobenzyl) substitution removes the meta-chlorine, presenting a reduced halogen-bond donor surface to the ATP-binding pocket. This structural difference provides a direct SAR comparator pair for quantifying the energetic contribution of the 3-Cl substituent to target affinity and species selectivity. The 3,4-dichlorobenzyl analog has been co-crystallized with MtbGS (PDB: 2WGS, 2.55 Å resolution), confirming binding at the ATP site [1]. The target compound is therefore the optimal mono-chlorinated probe for deconvolving the pharmacophoric contributions of individual chlorine atoms in MtbGS inhibitor design.

Mycobacterium tuberculosis glutamine synthetase ATP-competitive inhibitor

CYP3A4 Liability Differentiation: Class-Level Inference from Purine-2,6-dione Analogs

A structurally related purine-2,6-dione compound bearing a chlorobenzyl substituent was evaluated for cytochrome P450 inhibition in human liver microsomes at Suven Life Sciences: CYP3A4 IC50 = 1.26 × 10³ nM (midazolam 1′-hydroxylation) and CYP2D6 IC50 = 4.50 × 10⁴ nM (dextromethorphan O-demethylation) [1]. These values indicate a low-to-moderate CYP inhibition liability for the chemotype. The target compound's N1-(4-chlorobenzyl) substitution, versus the alternative N1-(2-chlorobenzyl) or N1-(3,4-dichlorobenzyl) variants, alters both lipophilicity and steric profile, factors known to modulate CYP binding [2]. This compound therefore offers a structurally distinct starting point for optimizing the CYP interaction profile within purine-2,6-dione-based lead series, where halogen regioisomerism is a key parameter for balancing metabolic stability and target potency.

CYP3A4 inhibition drug-drug interaction hepatic metabolism

Melanocortin Receptor Binding Selectivity: N1-Benzyl Halogen-Position Effects in 8-Morpholinopurines

In the 8-morpholinopurine-2,6-dione chemotype, N1-benzyl substitution directly modulates melanocortin receptor subtype selectivity. A representative compound from this class displayed Ki values of 23 nM at human MC4R, 2.30 × 10³ nM at MC3R, and >1.00 × 10⁴ nM at MC1R as determined by europium-labeled NDP-α-MSH displacement in HEK293 cells [1]. The 100-fold selectivity window between MC4R and MC3R demonstrates that the N1-benzyl group is a critical determinant of subtype discrimination. The target compound's N1-(4-chlorobenzyl) group introduces an electron-withdrawing para-chlorine, which alters the electrostatic potential of the benzyl π-system relative to the unsubstituted benzyl or ortho-chloro variants, potentially shifting MC4R/MC3R selectivity ratios. This compound therefore serves as a key probe for mapping halogen effects on melanocortin receptor pharmacology, complementing existing SAR around the N1 position.

melanocortin receptor MC4R GPCR selectivity

ROMK1 Potassium Channel Inhibition: Differentiating 8-Morpholino Purine-2,6-diones Based on N1 Substitution

A structurally distinct 8-morpholino-purine-2,6-dione analog (CHEMBL2146873) was profiled against the human ROMK1 (Kir1.1) potassium channel, yielding an IC50 of 49 nM in a ⁸⁶Rb⁺ efflux assay using CHO cells coexpressing DHFR, and an IC50 of 30 nM by electrophysiology [1]. The target compound differs in its N1 substitution (4-chlorobenzyl vs. the comparator's substitution pattern), which is known to influence channel subtype selectivity within the inward-rectifier potassium channel family. The morpholino group at C8 is generally required for ROMK1 activity in this chemotype, while the N1 substituent modulates potency and selectivity against related channels such as ROMK2 (Kir1.2) and the heteromeric Kir4.1/Kir5.1 channel. This compound therefore provides a tool for dissecting the N1 pharmacophore requirements for renal potassium channel inhibition.

ROMK1 renal potassium channel diuretic target

GABA Transporter Inhibition: Subtype Selectivity Tuning via N1-Benzyl Halogenation

A purine-2,6-dione derivative bearing a chlorobenzyl substituent was tested against mouse GABA transporter subtypes, showing differential inhibition: GAT3 IC50 = 2.46 × 10³ nM versus GAT4 IC50 = 6.17 × 10³ nM, representing a 2.5-fold selectivity for GAT3 over GAT4 [1]. This modest but measurable subtype discrimination is driven by the N1-benzyl substitution pattern, which interacts with the transporter's extracellular vestibule. The target compound's N1-(4-chlorobenzyl) group offers a distinct chlorine position relative to analogs with 2-chlorobenzyl or 3-chlorobenzyl groups, which may further shift the GAT3/GAT4 selectivity ratio. Given the therapeutic interest in subtype-selective GABA transporter inhibitors for epilepsy, neuropathic pain, and anxiety disorders, this compound provides a unique SAR data point for mapping halogen-position effects on GAT subtype pharmacology.

GABA transporter GAT3 neurological disorders

Physicochemical Profile: Calculated LogP and Solubility Properties Differentiating the 4-Chlorobenzyl Scafolld

The target compound's molecular formula (C₁₈H₂₀ClN₅O₃, MW 389.84 g/mol) and the presence of the morpholino group (predicted pKa ~7.4 for the protonated morpholine nitrogen) confer distinct physicochemical properties relative to its comparators [1]. A structurally related purine-2,6-dione-chlorobenzyl analog exhibited an aqueous solubility of approximately 38 μM at pH 7.4 . The 4-chlorobenzyl substitution confers a calculated LogP of approximately 2.0–2.5 (XLOGP3 method), which is lower than the 3,4-dichlorobenzyl analog (calculated LogP ~2.8–3.3) due to the removal of one chlorine atom [1]. This reduction in lipophilicity may translate to improved aqueous solubility and reduced non-specific protein binding, factors relevant to both in vitro assay performance and in vivo pharmacokinetic behavior. The compound is reported to be soluble in DMSO, facilitating preparation of concentrated stock solutions for high-throughput screening [1].

LogP lipophilicity aqueous solubility

Recommended Research Applications for 1-(4-Chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS 317843-32-6)


Anti-Tuberculosis Drug Discovery: SAR Probe for MtbGS ATP-Binding Site Halogen Interactions

The target compound serves as the N1-(4-chlorobenzyl) paired probe to the validated MtbGS inhibitor 1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-yl-purine-2,6-dione (IC50 = 2.5 ± 0.4 μM; ~60-fold selectivity over human GS) [1]. By comparing IC50 values, binding kinetics, and co-crystal structures of the mono-4-Cl and 3,4-diCl pair, medicinal chemists can quantify the free energy contribution of the 3-chlorine atom to MtbGS inhibition. This SAR information is essential for optimizing halogen-bonding interactions in the ATP-binding pocket while minimizing molecular weight and lipophilicity, in alignment with lead optimization principles for anti-tubercular agents.

Structure-Based Drug Design: X-Ray Crystallography of Purine-2,6-dione–Protein Complexes

The 3,4-dichlorobenzyl analog has been successfully co-crystallized with MtbGS (PDB 2WGS, 2.55 Å resolution), demonstrating that this chemotype is amenable to X-ray crystallographic studies [1]. The target compound, with its single para-chlorine, presents a simplified electron density map for crystallographic refinement. It can be soaked or co-crystallized with diverse protein targets (kinases, GPCRs, metabolic enzymes) that recognize purine nucleotides, providing high-resolution structural data to guide fragment-based drug design. The morpholino group offers additional hydrogen-bonding opportunities that can be exploited for structure-based optimization.

GPCR Pharmacology: Melanocortin Receptor Subtype Selectivity Profiling

The 8-morpholinopurine-2,6-dione scaffold has demonstrated nanomolar affinity for melanocortin receptors, with representative analogs achieving MC4R Ki = 23 nM and >100-fold selectivity over MC3R [2]. The target compound's N1-(4-chlorobenzyl) substituent is a critical variable for mapping the halogen-dependence of MC4R/MC3R selectivity. Procurement of this compound enables head-to-head comparison with the N1-benzyl, N1-(2-chlorobenzyl), and N1-(3-chlorobenzyl) analogs in radioligand displacement assays, generating a complete halogen-position SAR matrix for melanocortin receptor subtype selectivity—a key dataset for obesity and metabolic disease drug discovery programs.

Renal Ion Channel Pharmacology: ROMK1 Inhibitor Lead Optimization

ROMK1 inhibitors are under investigation as a novel class of diuretic agents that may preserve potassium homeostasis. 8-Morpholino-purine-2,6-diones have demonstrated ROMK1 inhibitory activity with IC50 values as low as 30–49 nM [3]. The target compound's N1-(4-chlorobenzyl) group provides a distinct SAR data point relative to previously disclosed ROMK1 inhibitors, enabling the exploration of halogen substitution effects on ROMK1 potency and selectivity against the related Kir2.1, Kir4.1, and Kir6.2 channels. This compound is recommended for electrophysiological profiling panels in renal ion channel drug discovery.

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.